1-(3-CHLOROPHENYL)-4-METHANESULFONYLPIPERAZINE
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Overview
Description
1-(3-Chlorophenyl)-4-methanesulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-methanesulfonylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-methanesulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methanesulfonylpiperazine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-methanesulfonylpiperazine involves interactions with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and biological activities.
4-Methanesulfonylpiperazine: A piperazine derivative with a methanesulfonyl group but lacking the chlorophenyl substitution.
Uniqueness
1-(3-Chlorophenyl)-4-methanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-7-5-13(6-8-14)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZRRKVCHHRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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